molecular formula C20H25N3O4 B2838334 N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954010-95-8

N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No.: B2838334
CAS No.: 954010-95-8
M. Wt: 371.437
InChI Key: OBRYNYVATXXTPY-UHFFFAOYSA-N
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Description

N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two methoxy groups on the phenyl ring and a dimethylamino group on the phenethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the following steps:

    Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of the phenethylamine intermediate. This can be achieved through the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to yield 2,5-dimethoxyphenethylamine.

    Oxalamide Formation: The phenethylamine intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-iodoamphetamine (DOI): A psychedelic drug with similar structural features.

    2,5-Dimethoxyphenethylamine (2C-H): A phenethylamine derivative with psychoactive properties.

    N-Benzylmethoxy derivatives: Compounds with similar methoxy and phenethylamine structures.

Uniqueness

N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-23(2)15-7-5-14(6-8-15)11-12-21-19(24)20(25)22-17-13-16(26-3)9-10-18(17)27-4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRYNYVATXXTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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